(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid
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Overview
Description
(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a tert-butyl group, a urea moiety, and a phenyl group attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Urea Moiety: The urea group can be introduced by reacting an appropriate amine with an isocyanate or by using a carbodiimide-mediated coupling reaction.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or via the Steglich esterification method.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through standard organic synthesis techniques, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of tert-butoxycarbonyl groups into organic compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the urea moiety into amines or the carboxylic acid group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid: The enantiomer of the compound with the opposite stereochemistry.
2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
2-(3-(tert-butyl)amino)-3-phenylpropanoic acid: A structurally similar compound with an amino group instead of a urea moiety.
Uniqueness
(S)-2-(3-(tert-butyl)ureido)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of the tert-butyl and urea groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBGFPVRVBCWAW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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